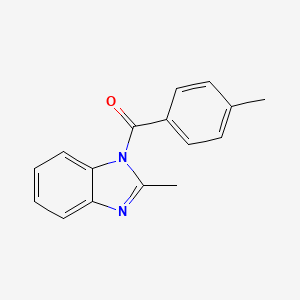
2-methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metil-1-(4-metilbenzoil)-1H-1,3-benzodiazol es un compuesto que pertenece a la clase de benzodiazoles, que son compuestos orgánicos aromáticos heterocíclicos. Este compuesto se caracteriza por la presencia de un anillo de benzodiazol sustituido con un grupo metil en la segunda posición y un grupo 4-metilbenzoil en la primera posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-metil-1-(4-metilbenzoil)-1H-1,3-benzodiazol típicamente involucra la condensación de cloruro de 2-metilbenzoílo con cloruro de 4-metilbenzoílo en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones de reflujo para facilitar la formación del producto deseado. La mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, el uso de principios de química verde, como reacciones sin solventes y el uso de catalizadores reciclables, puede hacer que el proceso sea más ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-metil-1-(4-metilbenzoil)-1H-1,3-benzodiazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila, donde el anillo de benzodiazol puede ser sustituido por varios electrófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un catalizador como cloruro de aluminio.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas. Ha mostrado potencial como inhibidor del crecimiento bacteriano y fúngico.
Medicina: Explorado por su potencial como agente antiinflamatorio y anticancerígeno. Los estudios han demostrado que puede inhibir la proliferación de células cancerosas y reducir la inflamación.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales. También se utiliza como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-metil-1-(4-metilbenzoil)-1H-1,3-benzodiazol implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la síntesis de la pared celular bacteriana, lo que lleva a la muerte de las células bacterianas.
Vías involucradas: El compuesto puede modular vías de señalización involucradas en la inflamación y la proliferación celular. Al inhibir enzimas y receptores clave, puede reducir la inflamación e inhibir el crecimiento de células cancerosas.
Comparación Con Compuestos Similares
2-metil-1-(4-metilbenzoil)-1H-1,3-benzodiazol se puede comparar con otros compuestos similares, como:
Bencimidazol: Similar en estructura pero carece del grupo 4-metilbenzoil. El bencimidazol es conocido por su actividad antimicrobiana de amplio espectro.
Benzoxazol: Contiene un átomo de oxígeno en el anillo en lugar de nitrógeno. Los derivados de benzoxazol son conocidos por sus propiedades antifúngicas y anticancerígenas.
Tiazol: Contiene un átomo de azufre en el anillo. Los derivados de tiazol son conocidos por sus actividades antioxidantes y antiinflamatorias.
La singularidad de 2-metil-1-(4-metilbenzoil)-1H-1,3-benzodiazol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados de benzodiazol.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2-methylbenzimidazol-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-13(10-8-11)16(19)18-12(2)17-14-5-3-4-6-15(14)18/h3-10H,1-2H3 |
Clave InChI |
UYZVOPIGTXEIER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2C(=NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12136104.png)
![3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid](/img/structure/B12136106.png)
![11,13-dimethyl-6-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12136107.png)
![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136113.png)
![3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136121.png)
![5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136128.png)
![2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12136130.png)



![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
